molecular formula C10H12N2O B1528778 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 933726-66-0

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1528778
CAS No.: 933726-66-0
M. Wt: 176.21 g/mol
InChI Key: KBEANBKVUMVUFJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Reduction: The quinoline ring is reduced to form the dihydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

  • Reduction: Further reduction can lead to the formation of simpler structures.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Simpler hydroquinoline structures.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 6-(Aminomethyl)indole: Another compound with a similar structure but different core ring system.

  • Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness: 6-(Aminomethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structure and reactivity profile, which allows it to participate in a wide range of chemical reactions and applications.

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Properties

IUPAC Name

6-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEANBKVUMVUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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